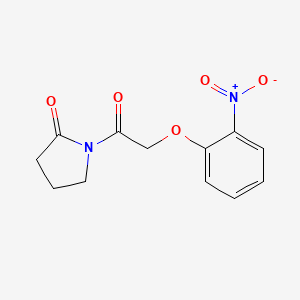

1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C12H12N2O5 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

1-[2-(2-nitrophenoxy)acetyl]pyrrolidin-2-one |

InChI |

InChI=1S/C12H12N2O5/c15-11-6-3-7-13(11)12(16)8-19-10-5-2-1-4-9(10)14(17)18/h1-2,4-5H,3,6-8H2 |

InChI Key |

GLQBCVVICYBVIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acetylation of 2-Nitrophenol Followed by Nucleophilic Substitution

A widely reported method involves the acetylation of 2-nitrophenol followed by coupling with pyrrolidin-2-one. In this approach, 2-nitrophenol undergoes acetylation using acetic anhydride in the presence of a base such as anhydrous potassium carbonate. The reaction proceeds via nucleophilic acyl substitution, forming 2-nitrophenoxyacetyl chloride as an intermediate. Subsequent reaction with pyrrolidin-2-one under basic conditions (e.g., sodium bicarbonate) yields the target compound.

Key Reaction Steps :

-

Acetylation :

-

Coupling :

This method achieves moderate yields (50–65%) and is favored for its scalability. However, the use of corrosive acetyl chloride and stringent moisture-free conditions poses practical challenges.

Direct Alkylation of Pyrrolidin-2-one

An alternative route involves the direct alkylation of pyrrolidin-2-one with 2-(2-nitrophenoxy)acetyl bromide. The bromide derivative is synthesized by treating 2-(2-nitrophenoxy)acetic acid with phosphorus tribromide (PBr₃). The alkylation proceeds in anhydrous dichloromethane (DCM) using triethylamine as a base.

Advantages :

-

Higher regioselectivity due to the electrophilic nature of the acetyl bromide.

-

Reduced side reactions compared to acyl chloride intermediates.

Limitations :

Optimization Strategies

Solvent and Catalytic Systems

Studies indicate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. For instance, substituting DCM with DMF in the alkylation method increases yields to 55–60%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acylation reactions by activating the carbonyl group.

Temperature and Reaction Time

Optimal conditions for the acetylation method involve refluxing at 80–90°C for 6–8 hours, ensuring complete conversion of 2-nitrophenol. Prolonged heating beyond 10 hours leads to decomposition of the nitro group, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 8.10–8.05 (m, 1H, aromatic),

-

δ 7.65–7.60 (m, 2H, aromatic),

-

δ 4.75 (s, 2H, CH₂CO),

-

δ 3.85–3.70 (m, 4H, pyrrolidinone ring),

IR (KBr) :

-

1720 cm⁻¹ (C=O stretch of pyrrolidinone),

-

1685 cm⁻¹ (C=O stretch of acetyl),

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity >98% for crystallized batches.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Acetylation-Substitution | 50–65% | 8–10 hours | Scalable, cost-effective reagents | Moisture-sensitive, corrosive byproducts |

| Direct Alkylation | 40–45% | 6–8 hours | Regioselective, fewer steps | Low yield, bromide instability |

Chemical Reactions Analysis

WAY-657021 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anti-amnesic Properties

Research indicates that 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one may function as an antiamnesic agent , suggesting potential benefits in cognitive enhancement and treatment for memory-related disorders. Studies show that compounds with similar structures often exhibit significant biological activities, including neuroprotective effects against cognitive decline.

Cancer Research

The compound's unique structure may also position it as a candidate for cancer research, particularly in the development of inhibitors targeting specific pathways involved in tumor growth and metastasis. Similar compounds have shown promise as vascular endothelial growth factor receptor-2 inhibitors, which are crucial in angiogenesis associated with tumors .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

- A study on pyrrolidine derivatives indicated their effectiveness in inhibiting certain enzymes linked to cognitive decline, suggesting that modifications to the pyrrolidine structure can enhance neuroprotective effects .

- Another investigation focused on antibacterial agents derived from nitro-substituted aromatic compounds demonstrated promising results against resistant bacterial strains, supporting the potential application of 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one in combating infections .

Mechanism of Action

The mechanism of action of WAY-657021 involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the growth and reproduction of fungi and bacteria. This inhibition disrupts essential cellular processes, leading to the death of the microorganisms .

Comparison with Similar Compounds

Structural Analogs: Nitro Substitution Position

The position of the nitro group on the phenoxy moiety significantly influences molecular conformation and bioactivity:

- 1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one (para-nitro isomer): Exhibits an envelope conformation in the pyrrolidinone ring and coplanarity between the phenyl and lactam rings, facilitating intermolecular C–H···O interactions in its crystal lattice . Demonstrated antiamnesic activity in preclinical models, likely due to enhanced stability and bioavailability from its planar structure.

- This may decrease metabolic stability compared to the para isomer but improve solubility due to increased molecular asymmetry.

Key Insight : The para-nitro configuration optimizes intermolecular interactions and bioactivity, while the ortho-nitro derivative may offer unique solubility or binding profiles due to steric effects.

Lactam Ring Size and Conformational Flexibility

Studies comparing pyrrolidin-2-one (5-membered lactam) with larger rings (e.g., perhydroazepin-2-one, 7-membered) reveal:

- Perhydroazepin-2-one derivatives exhibit superior activity as aminopeptidase-M (AP-M) inhibitors compared to pyrrolidin-2-one analogs, attributed to enhanced conformational flexibility and target binding .

- Pyrrolidin-2-one derivatives , including the target compound, may sacrifice potency for improved pharmacokinetic properties (e.g., membrane permeability, metabolic resistance) due to their smaller ring size.

Data Table 1: Lactam Ring Size and Activity

| Compound Class | Lactam Ring Size | Biological Activity (AP-M Inhibition) | Reference |

|---|---|---|---|

| Pyrrolidin-2-one | 5-membered | Moderate | |

| Perhydroazepin-2-one | 7-membered | High |

Substituent Effects on the Aromatic Ring

- 2-Nitrophenoxy vs. In contrast, para-nitro substitution in 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one supports antiamnesic activity via optimized molecular planarity .

Modifications on the Pyrrolidin-2-one Core

- Benzylated Derivatives: Compounds like 1-(4-methoxybenzyl)-pyrrolidin-2-one exhibit enhanced anti-Alzheimer’s activity compared to non-benzylated analogs, suggesting that bulky substituents improve acetylcholinesterase (AChE) inhibition .

- Acetyl vs.

Key Insight : The acetyl group in the target compound may balance hydrophobicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., benzyl) enhance target engagement but reduce solubility.

Physicochemical Properties

- Ortho-Nitro Effect : Steric hindrance from the ortho-nitro group may reduce crystallinity but improve solubility in polar solvents.

Data Table 2: Comparative Bioactivity

Biological Activity

1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, which is known for its versatility in medicinal chemistry. The presence of the nitrophenoxy group enhances its interactions with biological targets, potentially influencing its activity against various diseases.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrrolidine derivatives. For instance, pyrrolidine-based compounds have shown significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure allows it to penetrate bacterial cell walls effectively.

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one | TBD | MRSA |

| Reference Compound (Ciprofloxacin) | 2 | Staphylococcus aureus |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has been documented in various studies. For example, compounds similar to 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The IC50 values for related compounds suggest that modifications to the pyrrolidine structure can enhance anti-inflammatory efficacy.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one | TBD | COX-1/COX-2 inhibition |

| Celecoxib | 0.04 | COX-2 inhibition |

3. Antioxidant Activity

Pyrrolidine derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. Studies indicate that modifications in the molecular structure can significantly enhance antioxidant activity .

The biological activity of 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrrolidine derivatives.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, facilitating entry into cells and exerting its effects.

- Receptor Modulation : Potential interactions with specific receptors could modulate signaling pathways critical for inflammation and infection response.

Case Studies

Several case studies illustrate the effectiveness of pyrrolidine derivatives in clinical and preclinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related pyrrolidine derivative significantly reduced bacterial counts in vivo in MRSA-infected mice, outperforming standard treatments .

- Anti-inflammatory Effects : In a model of carrageenan-induced paw edema, a pyrrolidine derivative exhibited substantial reduction in swelling compared to control groups, indicating strong anti-inflammatory properties .

- Toxicity Assessment : Toxicity studies have shown that while some derivatives exhibit potent biological activity, they also require careful evaluation to determine safe dosage levels for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.